N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

Catalog No.
S1972438
CAS No.
90754-81-7
M.F
C16H12N2O5
M. Wt
312.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-b...

CAS Number

90754-81-7

Product Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

InChI

InChI=1S/C16H12N2O5/c19-16(11-2-4-13-15(6-11)23-9-21-13)18-17-7-10-1-3-12-14(5-10)22-8-20-12/h1-7H,8-9H2,(H,18,19)/b17-7-

InChI Key

ZLEXMGDSSQQDGN-IDUWFGFVSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)C3=CC4=C(C=C3)OCO4

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structural features, which include two benzodioxole moieties linked by an imine bond and a carboxamide functional group. The compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural sciences. The presence of the benzodioxole structure suggests that it may exhibit interesting biological activities, particularly as a pharmacophore in drug development.

  • Hydrogen bonding: The amide and imine groups can form hydrogen bonds with other molecules, potentially affecting their function.
  • Aromatic interactions: The benzodioxole rings can participate in aromatic stacking interactions with other aromatic molecules.

Due to the lack of specific data on this compound, it's important to consider general safety precautions when handling unknown organic molecules. These include:

  • Wearing gloves and eye protection when handling the compound.
  • Working in a fume hood to avoid inhalation of any vapors.
  • Properly disposing of the compound according to chemical waste disposal regulations.
Typical of amides and imines. Key reactions include:

  • Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The imine bond can be reduced to form an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: The compound may engage in further condensation reactions with other nucleophiles due to the electrophilic nature of the carbonyl group in the carboxamide.

Preliminary studies suggest that compounds containing the benzodioxole structure exhibit significant biological activities. For instance, derivatives similar to N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide have shown potential as auxin receptor agonists, promoting root growth in plants such as Arabidopsis thaliana and Oryza sativa . This indicates that the compound may have applications in agriculture as a growth regulator.

The synthesis of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide can be achieved through a multi-step process:

  • Formation of Benzodioxole Derivatives: Starting materials such as catechol or related compounds can be reacted with appropriate reagents to form substituted benzodioxoles.
  • Imine Formation: The reaction of a benzodioxole derivative with an aldehyde or ketone can yield the imine structure.
  • Carboxamide Formation: Finally, treating the resulting imine with an amine under acidic conditions can yield the desired carboxamide.

This synthesis pathway emphasizes the importance of careful selection of reagents and reaction conditions to ensure high yields and purity.

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide has potential applications in:

  • Agricultural Science: As a plant growth regulator or herbicide due to its auxin-like activity.
  • Pharmaceutical Development: As a lead compound for developing drugs targeting specific biological pathways, particularly those involved in plant growth or possibly human health.

Interaction studies are crucial for understanding how N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessment: Evaluating how well the compound binds to target receptors (e.g., auxin receptors).
  • In Vivo Studies: Testing the biological effects on model organisms to assess efficacy and safety.

Such studies can provide insights into the mechanism of action and potential side effects.

Several compounds share structural similarities with N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide. These include:

Compound NameStructural FeaturesUnique Aspects
K-10Benzodioxole with auxin-like activityPromotes root growth significantly
HTS05309Benzodioxole derivative with thioetherExhibits enhanced bioactivity over others
6-methyl-2-oxo-3,4-dihydro-pyrimidine derivativesContains pyrimidine ringPotential for diverse biological activities

These compounds highlight the unique nature of N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide due to its dual benzodioxole structure and potential multifunctionality in biological systems.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Last modified: 04-15-2024

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